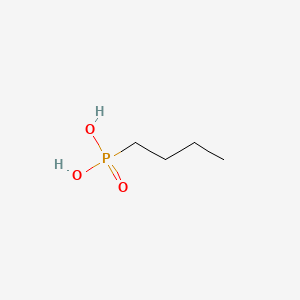

Butylphosphonic acid

説明

Historical Perspectives in Organophosphorus Chemistry

The journey into organophosphorus chemistry began in the 19th century with the initial synthesis of organic phosphorus compounds. worldscientific.comresearchgate.net Early milestones include the work of Jean Pierre Boudet, who in the early 1800s generated traces of what was described as "phosphoric ether," and the first synthesis of an organophosphate compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848. researchgate.net A significant moment in the history of compounds with a direct carbon-phosphorus bond was the synthesis of dialkyl phosphonates by Michaelis in 1898 through the reaction of trialkyl phosphites with alkyl halides. mdpi.com

The toxic properties of some organophosphorus compounds were discovered in the 1930s in Germany, which led to their secret development as chemical weapons. mdpi.com Following World War II, research into organophosphorus compounds expanded rapidly, leading to their widespread use as insecticides. researchgate.netneptjournal.com This era also saw the development of treatments for organophosphate poisoning, such as the use of atropine (B194438) and oximes. worldscientific.com The synthesis of alkane phosphonic acids was first achieved by Hofmann in 1872, laying the groundwork for later investigations into molecules like butylphosphonic acid. neptjournal.com

Scope and Significance of this compound in Contemporary Research Domains

This compound, with the chemical formula C4H11O3P, is a colorless, viscous liquid or solid, depending on the isomer and purity. ontosight.ainbinno.comsigmaaldrich.com It is characterized by its strong acidity and its ability to form stable complexes with metal ions. ontosight.ai These properties make it a valuable compound in several areas of modern research. In materials science, this compound and its derivatives are used to create self-assembled monolayers (SAMs) on various surfaces, which can modify surface properties for applications such as corrosion inhibition and in electronic devices like perovskite solar cells. rsc.orgnih.gov Its ability to functionalize nanoparticles, such as barium titanate, is crucial for reducing agglomeration and improving the performance of composites for applications like high-density electrostatic capacitors. researchgate.netosti.gov

In the field of catalysis, this compound can be used as a catalyst for reactions such as transesterification. Immobilized forms of this compound on silica (B1680970) supports are being developed as clean and efficient acid catalysts for a range of chemical transformations including esterification, hydrolysis, and cyclization reactions. phosphonics.comphosphonics.com Environmental science research explores the role of phosphonic acids in ecosystems, as they are a stable form of organic phosphorus found in oceanic waters. nih.gov Studies have shown that certain marine bacteria can utilize alkyl-phosphonic acids, including this compound, as a phosphorus source, indicating their role in the biogeochemical cycling of phosphorus. nih.gov

Evolution of Research Paradigms for Organophosphonates

The research focus on organophosphonates has evolved significantly from initial synthetic explorations to a more nuanced understanding of their structure-property relationships and applications. Early research was primarily centered on the synthesis and basic characterization of these compounds. Modern research now employs a sophisticated array of analytical and computational tools to probe their behavior at the molecular level.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR, and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental in characterizing the structure and purity of this compound and its derivatives. osti.govresearchgate.net Single-crystal X-ray diffraction has been instrumental in revealing the supramolecular structures of phosphonic acids, which can form hydrogen-bonded aggregates like hexamers or polymeric chains depending on the solvent.

A significant shift in the research paradigm is the increasing use of computational chemistry, particularly Density Functional Theory (DFT), to complement experimental findings. researchgate.netresearchgate.netacs.org DFT calculations allow for the precise simulation of this compound's interactions with surfaces, predicting binding energies and geometries that are crucial for designing functional materials. acs.orguhasselt.be This synergy between advanced experimental techniques and computational modeling is driving the development of novel materials and catalysts based on organophosphonates, paving the way for future innovations in the field.

Synthesis and Characterization

The preparation and detailed analysis of this compound are foundational to its application in various research fields. Several synthetic routes have been established, and a range of spectroscopic techniques are employed for its thorough characterization.

Established Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions. A common industrial method involves the hydrolysis of a dialkyl butylphosphonate. For instance, dibutyl butylphosphonate can be synthesized and subsequently hydrolyzed to yield this compound. google.com The hydrolysis can be performed using an acid, such as hydrochloric acid, which avoids the formation of a salt that would require an additional acidification step. google.com

Another synthetic approach is the reaction of a Grignard reagent, such as butylmagnesium chloride, with a phosphorus-containing electrophile. For example, the reaction of tert-butylmagnesium chloride with phenylphosphonic dichloride has been used to form tert-butylphenylphosphinic acid derivatives. The hydrolysis of butylphosphonic dichloride, which can be synthesized by reacting phosphorus trichloride (B1173362) with butanol, also yields this compound.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely heavily on spectroscopic and analytical methods.

NMR spectroscopy is a powerful tool for characterizing this compound. Both ¹H and ³¹P NMR are routinely used. The ³¹P NMR spectrum provides a distinct signal for the phosphorus atom, with chemical shifts that are sensitive to the chemical environment. For instance, the ³¹P NMR chemical shift for phosphonic dichlorides is around δP ~60 ppm. In the solid state, ³¹P NMR can reveal the presence of different molecular configurations or hydrogen-bonding environments within the crystal lattice. researchgate.net ¹H NMR spectroscopy is used to confirm the structure of the butyl group and to study aggregation phenomena in solution.

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. Key vibrational bands include those for the P=O, P-O-H, and O-H groups. The stretching frequencies of these bonds, particularly the P=O bond, are sensitive to the molecule's environment and can shift upon functionalization of a surface, providing evidence of binding. osti.gov For example, the P=O stretching frequency is observed to shift significantly when this compound binds to barium titanate nanoparticles. osti.gov

Table 1: Physicochemical Properties of this compound Isomers This table is interactive. Click on the headers to sort the data.

| Property | n-Butylphosphonic Acid | tert-Butylphosphonic Acid |

|---|---|---|

| CAS Number | 3321-64-0 sigmaaldrich.com | 4923-84-6 sigmaaldrich.com |

| Molecular Formula | C₄H₁₁O₃P sigmaaldrich.com | C₄H₁₁O₃P sigmaaldrich.com |

| Molecular Weight | 138.10 g/mol sigmaaldrich.com | 138.10 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com | White to tan solid |

| Melting Point | 98-102 °C sigmaaldrich.com | 187-189 °C sigmaaldrich.com |

| pKa1 | 2.66±0.10 (predicted) nbinno.com | 2.79 (at 25°C) |

| pKa2 | - | 8.88 (at 25°C) |

Applications in Advanced Materials Science

The unique ability of this compound to form robust bonds with metal oxide surfaces has made it a key component in the development of advanced materials.

Surface Modification and Self-Assembled Monolayers (SAMs)

This compound is widely used to form self-assembled monolayers (SAMs) on various substrates, particularly metal oxides like titanium dioxide (TiO₂) and indium tin oxide (ITO). rsc.orgacs.org These monolayers are highly ordered, densely packed organic films that can alter the surface properties of the substrate. The phosphonic acid group acts as an anchor, forming strong covalent bonds with the surface. rsc.org

The formation of SAMs is critical in the field of organic electronics. For instance, in inverted perovskite solar cells, SAMs of phosphonic acids are used as hole-transporting layers. rsc.org By tuning the properties of the SAM, for example by mixing different phosphonic acids, the ionization potential and wettability of the hole-transporting layer can be optimized, leading to improved solar cell efficiency and stability. rsc.org

Nanoparticle Functionalization and Composite Materials

The functionalization of nanoparticles with this compound is a crucial strategy to prevent their agglomeration and to ensure their uniform dispersion within a polymer matrix. researchgate.netosti.gov This is particularly important for nanoparticles like barium titanate (BTO), which are used in high-energy-density capacitors. researchgate.net The steric hindrance provided by the butyl group of the phosphonic acid helps to keep the nanoparticles separated. osti.gov

The successful functionalization of BTO nanoparticles with tert-butylphosphonic acid has been shown to significantly reduce the size of agglomerates. osti.gov This leads to improved dielectric properties of the resulting BTO-epoxy composites. osti.gov The binding of the phosphonic acid to the nanoparticle surface can be confirmed by techniques like FTIR and solid-state NMR. researchgate.netosti.gov

Table 2: Research Findings on this compound in Materials Science This table is interactive. Click on the headers to sort the data.

| Application Area | Key Finding | Reference |

|---|---|---|

| Perovskite Solar Cells | A mixture of V1036 and this compound (C4) as a self-assembled monolayer hole-transporting layer achieved a power conversion efficiency of 17.8%. rsc.org | rsc.org |

| Nanoparticle Composites | Functionalization of barium titanate nanoparticles with tert-butylphosphonic acid reduced agglomeration by 33%. researchgate.net | researchgate.net |

| Corrosion Resistance | This compound derived self-assembled monolayers improve the corrosion resistance of AZ61 magnesium alloy. sigmaaldrich.com | sigmaaldrich.com |

| Thermal Stability | The thermal stability of this compound SAMs on silicon has been studied, showing its potential as a liner for copper interconnects. nih.gov | nih.gov |

Role in Catalysis and Environmental Chemistry

This compound and its derivatives exhibit interesting properties that are being explored in the fields of catalysis and environmental science.

Homogeneous and Heterogeneous Catalysis

Phosphonic acids can act as catalysts in various organic reactions. This compound, for example, can be used as a catalyst for transesterification reactions. A significant area of development is the immobilization of phosphonic acid catalysts onto solid supports, creating heterogeneous catalysts. phosphonics.comphosphonics.com

Silica-supported ethyl/butyl phosphonic acid is a commercially available heterogeneous catalyst that offers several advantages over traditional homogeneous acid catalysts. phosphonics.comphosphonics.com These solid catalysts are easy to handle, can be used in both batch and continuous flow reactors, and can be recycled and reused, which reduces operating costs and environmental impact. phosphonics.comphosphonics.com They are effective in a variety of transformations, including esterification, elimination, and hydrolysis. phosphonics.comphosphonics.com

Environmental Fate and Biogeochemical Cycling

Phosphonic acids are a class of organophosphorus compounds that are found in the environment, particularly in marine systems. nih.gov They are characterized by their chemically stable carbon-phosphorus bond. Research has shown that various marine bacteria are capable of utilizing phosphonic acids as a source of phosphorus. nih.gov

Studies on marine bacteria from the genera Phaeobacter, Ruegeria, and Thalassospira have demonstrated their ability to grow on a range of alkyl-phosphonic acids, including this compound. nih.gov The efficiency of utilization can vary between different bacterial species and with the length of the alkyl chain. nih.gov This microbial degradation of phosphonic acids is an important part of the biogeochemical cycling of phosphorus in the oceans. nih.gov

Computational and Theoretical Insights

Computational chemistry has become an indispensable tool for understanding the behavior of this compound at the molecular level, providing insights that complement experimental observations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and properties of molecules. DFT calculations have been extensively applied to investigate the structure, stability, and interactions of this compound. researchgate.netresearchgate.netacs.org

DFT studies have been used to model the adsorption of n-butylphosphonic acid on titanium dioxide surfaces, revealing details about the binding modes and adsorption energies. acs.org These calculations have shown that at low surface coverage, the acid adsorbs in a bidentate mode, while at full coverage, a monodentate mode is favored to minimize lateral repulsion. acs.org DFT has also been employed to study the hydrogen-bonded aggregates of tert-butylphosphonic acid, showing that in the gas phase, a hexameric cluster is the most energetically favored structure. researchgate.net

Molecular Modeling of Surface Interactions

Molecular modeling provides a visual and quantitative understanding of how this compound interacts with various surfaces. These models are crucial for designing functional materials with tailored properties. For example, computational studies have shown that tert-butylphosphonic acid binds more strongly to TiO₂-terminated surfaces than water, which is important for creating stable functionalized surfaces. researchgate.net

By combining experimental data from techniques like solid-state NMR and FTIR with computational modeling, a detailed picture of the binding modes of phosphonic acids on surfaces can be constructed. researchgate.netuhasselt.be This integrated approach is essential for advancing our understanding of self-assembled monolayers and for the rational design of new materials for applications in electronics, catalysis, and beyond.

Future Research Directions

The field of organophosphorus chemistry, with a focus on compounds like this compound, continues to evolve, presenting numerous opportunities for future research.

Novel Synthetic Routes and Derivatives

While established methods for synthesizing this compound exist, there is ongoing interest in developing more efficient, sustainable, and scalable synthetic routes. The exploration of novel derivatives of this compound with tailored functionalities is a promising avenue for research. For example, the incorporation of other functional groups onto the butyl chain could lead to new properties and applications. The development of bifunctional molecules, such as [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), for use in high-performance perovskite solar cells highlights the potential of designing complex phosphonic acid derivatives. researchgate.netnrel.gov

Advanced Applications in Energy and Electronics

The use of this compound and its derivatives in energy and electronics is a rapidly growing area of research. In perovskite solar cells, further optimization of self-assembled monolayers based on phosphonic acids could lead to even higher efficiencies and improved long-term stability. rsc.orgresearchgate.net A key challenge to address is the potential corrosion of electrode surfaces by acidic phosphonic acids, which necessitates the exploration of new anchoring groups. rsc.org The development of phosphonic acid-based materials for other electronic applications, such as in capacitors and transistors, also warrants further investigation.

Biocompatible Materials and Environmental Remediation

The ability of phosphonic acids to bind to metal ions suggests potential applications in the development of biocompatible materials and for environmental remediation. Further research could explore the use of this compound-functionalized materials for applications such as drug delivery or as coatings for medical implants. In the context of environmental science, a deeper understanding of the microbial degradation pathways of this compound and other phosphonates could inform strategies for bioremediation of phosphorus-containing pollutants.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

butylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKRBSXOBUKDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186861 | |

| Record name | n-Butylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3321-64-0 | |

| Record name | Butylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3321-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Butylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKC30FCB7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics

Advanced Strategies for Butylphosphonic Acid Synthesis

Synthesis of Butylphosphonic Dichloride Intermediates

Butylphosphonic dichloride is a crucial intermediate in the synthesis of various this compound derivatives. One common method for its preparation involves the chlorination of butylphosphine (B8573194) with sulfuryl chloride (SO₂Cl₂) in a solvent like toluene. This reaction is exothermic and requires careful temperature control, typically maintaining the initial reaction between 20°C and 30°C, followed by heating to around 60°C to ensure completion and remove gaseous byproducts.

Another synthetic route is the chlorination of diethyl n-butanephosphonate using phosphorus pentachloride (PCl₅) and trichlorophosphate. This process is conducted at elevated temperatures, approximately 110°C, for several hours to convert the phosphonate (B1237965) ester into the dichloride. The choice of method often depends on the desired scale and available starting materials. The purity of the resulting butylphosphonic dichloride is critical for its subsequent use in synthesizing phosphonate esters and other organophosphorus compounds.

The reaction of phosphines with sulfuryl chloride proceeds via an electrophilic chlorination mechanism. The phosphorus atom is chlorinated, leading to the formation of the dichloride. This reaction generates sulfur dioxide and hydrogen chloride as byproducts.

Table 1: Synthetic Routes to Butylphosphonic Dichloride

| Starting Material | Reagents | Temperature | Key Features |

|---|---|---|---|

| sec-Butylphosphine | Sulfuryl chloride (SO₂Cl₂), Toluene | 20-60°C | Exothermic reaction requiring careful temperature management. |

| Diethyl n-butanephosphonate | Phosphorus pentachloride (PCl₅), Trichlorophosphate | ~110°C | High-temperature process for converting esters to dichlorides. |

Selective Esterification Procedures for this compound Derivatives

The selective esterification of this compound is essential for producing mono- and diesters, which have various applications. A notable method involves the use of orthoesters, such as triethyl orthoacetate, as alkoxy group donors. nih.gov This approach offers a high degree of selectivity that can be controlled by the reaction conditions. nih.gov

Temperature plays a critical role in determining the product of the esterification of this compound with triethyl orthoacetate. nih.gov At a lower temperature of 30°C, the reaction selectively yields the monoester, monoethyl butylphosphonate, with high conversion rates. nih.gov Conversely, increasing the temperature to 90°C favors the formation of the diester, diethyl butylphosphonate. nih.gov This temperature-dependent selectivity allows for the targeted synthesis of either the monoester or the diester from the same set of reactants. nih.gov Research has shown that at 30°C, reacting this compound with triethyl orthoacetate results in a 92% yield of the monoester, while at 90°C, an 85% yield of the diester is achieved.

Table 2: Temperature-Dependent Esterification of this compound with Triethyl Orthoacetate

| Substrate | Temperature (°C) | Product Selectivity | Yield (%) |

|---|---|---|---|

| This compound | 30 | Monoester | 92 |

| This compound | 90 | Diester | 85 |

Source:

Various alkoxy group donors have been evaluated for the esterification of this compound. nih.govresearchgate.net Triethyl orthoacetate has been identified as a highly effective reagent, serving as both a solvent and a reactant. nih.gov Other donors, such as diethoxymethyl acetate (B1210297) and tetramethyl orthocarbonate, have also shown activity in these reactions, though with varying degrees of conversion and selectivity. nih.gov For instance, the reaction of this compound with diethoxymethyl acetate resulted in a 39% conversion to the monoester. nih.gov In contrast, donors like dimethyl carbonate, diethyl carbonate, and various acetals did not lead to a reaction under the tested conditions. nih.gov The choice of alkoxy group donor significantly influences the reaction's efficiency and outcome. nih.gov

Table 3: Influence of Alkoxy Group Donors on this compound Esterification

| Alkoxy Group Donor | Substrate Conversion (%) | Monoester Yield (%) |

|---|---|---|

| Triethyl orthoacetate | >99 | 84 |

| Diethoxymethyl acetate | 39 | 34 |

| Tetramethyl orthocarbonate | 24 | 23 |

Reaction Conditions: this compound (1 equiv.), donor (3 equiv.) in MTBE at 30°C for 24h. Source: nih.govresearchgate.net

Facile Room-Temperature Syntheses of Alkali Metal Butylphosphonates

Recent advancements have led to the development of simple, room-temperature methods for synthesizing alkali metal salts of tert-butylphosphonic acid. rsc.orgresearcher.life These syntheses involve the reaction of tert-butylphosphonic acid with alkali metal carbonates (like lithium carbonate) or bicarbonates (such as sodium bicarbonate or potassium bicarbonate) in a methanol-water solution. rsc.org This approach readily produces crystalline alkali metal tert-butylphosphonates, such as [(tBuPO₃H)Li(H₂O)₃·(H₂O)], [(tBuPO₃)Na₂(H₂O)₄]n, and [(tBuPO₃H)K(H₂O)]n. rsc.orgresearcher.life These compounds, which can form one-dimensional polymeric chains, are significant for their potential applications in materials science and catalysis. rsc.org

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic methodologies. In the esterification of phosphonic acids using triethyl orthoacetate, the reaction is believed to proceed through a key intermediate. nih.govmdpi.com At 30°C, the reaction between the phosphonic acid and triethyl orthoacetate forms an unstable 1,1-diethoxyethyl ester of the phosphonic acid. researchgate.netnih.gov This intermediate then decomposes to yield the monoester, ethanol, and ethyl acetate. mdpi.com

At higher temperatures, the reaction pathway becomes more complex. A similar intermediate is formed but can lead to the formation of the diester. researchgate.netnih.gov Alternatively, stable pyrophosphonates can be formed, which are then consumed to produce the diester. researchgate.netnih.gov The formation of ethyl acetate acts as a driving force for the reaction. nih.gov The mechanism highlights the delicate balance of reaction conditions required to control the selective formation of mono- or diesters. nih.gov

For the synthesis of butylphosphonic dichloride via chlorination of butylphosphine with sulfuryl chloride, the mechanism is an electrophilic chlorination at the phosphorus atom. The sulfuryl chloride acts as the chlorinating agent, producing gaseous byproducts that must be managed.

Elucidation of Reaction Mechanisms in Organophosphonate Formation

The synthesis of this compound and its ester precursors is primarily achieved through several key chemical reactions, each with a distinct mechanism. The formation of the crucial phosphorus-carbon (P-C) bond is central to these methods.

Another significant pathway to this compound involves the hydrolysis of its corresponding esters , such as dibutyl butylphosphonate, or the hydrolysis of intermediates like butyldichlorophosphine (B1620542) oxide. The hydrolysis of dialkyl phosphonates can proceed under acidic conditions, often requiring strong acids like concentrated hydrochloric acid (HCl) and elevated temperatures. beilstein-journals.org The mechanism of this hydrolysis depends on the nature of the alkyl groups attached to the oxygen atoms. For primary alkyl esters, the reaction likely follows an S(_N)2 pathway where a water molecule attacks the α-carbon of the ester group. For esters with tertiary alkyl groups, such as di-tert-butyl phosphonate, the mechanism is more likely to proceed via an S(_N)1 pathway due to the stability of the resulting tertiary carbocation. beilstein-journals.org

A milder alternative for the dealkylation of dialkyl phosphonates is the McKenna reaction , which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by treatment with an alcohol like methanol (B129727). beilstein-journals.org The proposed mechanism involves an initial oxophilic attack by the silicon atom of TMSBr on the phosphoryl oxygen of the phosphonate. This is followed by the nucleophilic attack of the bromide ion on one of the ester's alkyl groups, leading to a silylated phosphonate intermediate which is then readily cleaved by methanolysis to yield the final phosphonic acid. beilstein-journals.org

The Pudovik reaction offers another route, involving the addition of a compound with a P-H bond, like a dialkyl phosphite (B83602), across an unsaturated system. While commonly used for synthesizing α-hydroxyphosphonates by adding to aldehydes or ketones, it represents a versatile method for P-C bond formation. mdpi.com

Kinetic and Thermodynamic Analysis of Synthetic Processes

The rates and energy profiles of the synthetic routes for this compound are governed by kinetic and thermodynamic parameters. While specific data for this compound synthesis is limited, analysis of related organophosphorus reactions provides valuable insights.

Kinetic Analysis

The kinetics of the Michaelis-Arbuzov reaction are influenced by the structure of the reactants. The reaction rate is generally observed to decrease in the order of primary alkyl > secondary alkyl halides, consistent with the S(_N)2 nature of the initial step. oregonstate.edu The reactivity of the halide leaving group follows the typical S(_N)2 trend of I > Br > Cl. oregonstate.edu For the synthesis of dimethyl n-butylphosphonate from trimethyl phosphite and n-butyl bromide, the reaction is typically conducted at elevated temperatures (105-115°C) over many hours. oregonstate.edu However, modern flow chemistry techniques can significantly shorten reaction times to as little as 8 to 50 minutes without the need for a solvent or catalyst. researchgate.net

Below is a table showing kinetic data for related organophosphorus reactions, illustrating the range of activation energies and rate constants observed.

| Reaction | Catalyst/Conditions | Activation Energy (Ea) or Rate Constant (k) | Reference |

| Pudovik addition of >P(O)H to an oxo compound | None | Ea ≈ 85.9 kJ/mol | mdpi.com |

| Pudovik addition of >P(O)H to an oxo compound | Triethylamine | Ea ≈ 68.8 kJ/mol | mdpi.com |

| Hydrolysis of bis-p-nitrophenyl phosphate (B84403) (pH 9.4, 25°C) | Base-catalyzed | k = 3.12 x 10 s | samipubco.com |

| β-scission of a phosphonium (B103445) radical intermediate in a radical Arbuzov reaction | DFT calculation | Ea = 11.9 kcal/mol (≈ 49.8 kJ/mol) | chinesechemsoc.org |

| Hydrolysis of Chloro(tert-butyl)phenylphosphine with CCl₄ (rate-determining step) | DFT calculation | Energy barrier = 28.3 kcal/mol (≈ 118.4 kJ/mol) |

Thermodynamic Analysis

The thermodynamic feasibility of these synthetic processes is determined by the changes in enthalpy (ΔH) and entropy (ΔS), which combine to give the Gibbs free energy (ΔG) of the reaction. Exothermic reactions (negative ΔH) are generally favored.

For the Pudovik reaction , calculations have shown that in the absence of a catalyst, the addition is nearly thermoneutral. However, when catalyzed by triethylamine, the reaction becomes exothermic with a calculated enthalpy change (ΔH) of -17.2 kJ/mol. mdpi.com The oxidation of Chloro(tert-butyl)phenylphosphine with H₂O₂ is a highly exothermic process with a calculated Gibbs free energy change (ΔG) of -45.2 kcal/mol.

The table below presents thermodynamic parameters for the hydrolysis of several phosphate diesters, which are structurally related to phosphonates. These reactions are characterized by positive enthalpy changes (endothermic) and negative entropy changes, resulting in a positive (non-spontaneous) Gibbs free energy under the specified conditions.

| Compound Hydrolyzed | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Reference |

| BpNPP | 48.8 | -171.6 | 99.9 | samipubco.com |

| PypNPP | 64.9 | -127.1 | 102.8 | samipubco.com |

| MpNPP | 86.3 | -76.7 | 109.2 | samipubco.com |

| NppNPP | 63.7 | -152.0 | 109.0 | samipubco.com |

Note: BpNPP, PypNPP, MpNPP, and NppNPP are substituted p-nitrophenyl phosphate diesters.

Coordination Chemistry and Supramolecular Architectures

Complexation with Metal Ions and Coordination Modes

Butylphosphonic acid, particularly its tert-butyl derivative (t-BuPO₃H₂), is a versatile ligand in coordination chemistry, facilitating the construction of a wide array of multinuclear metal complexes and supramolecular architectures. lookchem.comsigmaaldrich.com Its ability to act as a multidentate ligand, bridging multiple metal centers, leads to the formation of structurally diverse clusters and cages with interesting magnetic and material properties.

Tert-butylphosphonic acid has been utilized in the preparation of dinuclear dicationic vanadium(IV) complexes. lookchem.comsigmaaldrich.com While detailed structural characterization of a specific butylphosphonate-vanadium(IV) dimer is not extensively covered in the provided research, the formation of such complexes is noted as a key application of this ligand. lookchem.comsigmaaldrich.com Generally, the chemistry of vanadium with phosphonates involves the creation of dimeric frameworks where two vanadium centers are linked by phosphonate (B1237965) groups. nih.gov In related systems using different phosphonate ligands, such as N-(phosphonomethyl)iminodiacetic acid (pida⁴⁻), dinuclear vanadium(IV) complexes have been isolated and structurally characterized. nih.gov These complexes feature an eight-membered V₂O₄P₂ ring where the phosphonate groups bridge the two metal centers. nih.gov Although the specific ligand differs, these structures provide a model for the potential coordination behavior of butylphosphonate with vanadium(IV), leading to stable dimeric species. nih.govbenthamopenarchives.com

The reaction of copper(II) salts with tert-butylphosphonic acid and ancillary ligands like pyrazoles or bipyridines leads to the formation of high-nuclearity copper(II) cages. lookchem.comsigmaaldrich.com A notable example is the synthesis of a tetranuclear copper(II) phosphonate cage, [Cu₂(3,5-t-Bu₂PzH)₂(t-BuPO₃)₂]₂, formed from the reaction of copper(II) acetate (B1210297), tert-butylphosphonic acid, and 3,5-di-tert-butylpyrazole. acs.org This compound features a distorted cubic cage structure with a core resembling the double-four-ring (D4R) motif found in zeolites. acs.org

In other work, hexanuclear copper(II) complexes have been synthesized using cyclopentylphosphonic acid, which is structurally similar to this compound. nih.gov For instance, the complex Cu₆(C₅H₉PO₃)₄(1,10-phen)₆(MeOH)₄₄ is built around a hexanuclear copper core held together by four tridentate dianionic phosphonate ligands. nih.gov This assembly contains two Cu₂P₂O₄ eight-membered rings connected by a central Cu₂O₂ four-membered ring. nih.gov The labile methanol (B129727) molecules in these structures can be replaced by other ligands to create larger assemblies, such as one-dimensional polymers. nih.gov The combination of R-phosphonic acids and other ligands like 1,3-bis(dimethylamino)-2-propanol (B1329417) (Hbdmap) can also yield hexanuclear copper(II) cages, such as [Cu₆(μ-bdmap)₃(μ₃-t-Bu-PO₃)₂(μ₃-O···H···μ₃-O)(μ₁,₃-dca)(dca)(H₂O)]. researchgate.net

Table 1: Examples of Copper(II) Phosphonate Cages

| Compound Formula | Nuclearity | Core Motif | Reference |

| [Cu₂(3,5-t-Bu₂PzH)₂(t-BuPO₃)₂]₂ | Tetranuclear | Distorted Cubic Cage (D4R-like) | acs.org |

| Cu₆(C₅H₉PO₃)₄(1,10-phen)₆(MeOH)₄₄ | Hexanuclear | Two Cu₂P₂O₄ rings linked by a Cu₂O₂ ring | nih.gov |

| [Cu₆(μ-bdmap)₃(μ₃-t-Bu-PO₃)₂(μ₃-O···H···μ₃-O)(μ₁,₃-dca)(dca)(H₂O)] | Hexanuclear | [μ₃-O···H···μ₃-O]³⁻ unit | researchgate.net |

Titanium(IV) alkoxides readily react with tert-butylphosphonic acid (tBPA) to produce oligonuclear, heteroleptic complexes. rsc.orgresearchgate.net These titanium (oxo-) alkoxide phosphonate complexes serve as molecular models for understanding the interaction between phosphonates and titania surfaces. rsc.orgrsc.org The synthesis typically involves refluxing a titanium(IV) precursor, such as titanium(IV) ethoxide, with tBPA in a suitable solvent system. rsc.org This process has yielded at least seven different titanium alkoxide phosphonate structures. rsc.org

A representative complex, [Ti₅(μ₃-O)(μ₂-O)(μ-HOEt)₂(μ-OEt)₃(μ₂-OEt)(μ₃-tBPA)₃(μ₃-HtBPA)(μ₂-tBPA)₂(μ₂-HtBPA)]·3EtOH, was synthesized by reacting titanium(IV) ethoxide with tBPA. rsc.org In these structures, the tBPA ligand exhibits various coordination modes, including double or triple bridging between titanium centers. rsc.orgresearchgate.net Notably, monodentate or chelating coordination modes of the phosphonate ligand were not observed in these complexes. rsc.orgresearchgate.net These complexes are sensitive to hydrolysis, which can lead to the formation of nano-titania with different morphologies. rsc.orgrsc.org

Table 2: Coordination Modes of tBPA in Titanium(IV) Complexes

| Coordination Mode | Description | Observed | Reference |

| Double Bridging (μ₂) | Phosphonate bridges two Ti centers. | Yes | rsc.org |

| Triple Bridging (μ₃) | Phosphonate bridges three Ti centers. | Yes | rsc.org |

| Monodentate | Phosphonate binds to a single Ti center. | No | rsc.orgresearchgate.net |

| Chelating | Phosphonate forms a chelate ring with one Ti center. | No | rsc.orgresearchgate.net |

The condensation reaction between tert-butylphosphonic acid and various boronic acids provides a straightforward route to borophosphonate cages. sigmaaldrich.comresearchgate.net These reactions, typically [4+4] condensations, result in heterocubane scaffolds with P-O-B linkages and a general formula of [tBuPOB-R]₄. researchgate.netagrisearch.cn These cage compounds are constitutionally dynamic, meaning their formation is thermodynamically controlled, which allows for error correction during the self-assembly process. researchgate.net

Researchers have synthesized novel borophosphonate cages with polymerizable groups, highlighting their potential as building blocks or "element-blocks" for creating new materials. researchgate.net For example, reacting tert-butylphosphonic acid with 4-vinylphenylboronic acid or 4-ethynylphenylboronic acid yields cages functionalized with reactive vinyl or ethynyl (B1212043) groups. researchgate.net Ab initio calculations on a simple model cage, [HPO₃BH]₄, have been performed to understand the electronic structure and compare it to related silsesquioxane cages. researchgate.net

The reaction of tert-butylphosphonic acid with organozinc compounds can lead to large, multinuclear aggregates. A prime example is the formation of a dodecanuclear zincophosphonate cluster, [Zn₂(thf)₂(EtZn)₆Zn₄(μ₄-O)(tBuPO₃)₈], from the reaction of diethylzinc (B1219324) (ZnEt₂) with tert-butylphosphonic acid in THF and toluene. pw.edu.pl The molecular structure of this aggregate is complex, featuring a central [Zn₄(μ₄-O)]⁶⁺ core that is encapsulated by an alkylzincophosphonate shell. pw.edu.pl This synthesis demonstrates the ability of this compound to facilitate the assembly of large, intricate inorganic cores. researchgate.netresearchgate.net

The use of tert-butylphosphonic acid in manganese chemistry has produced a rich variety of multinuclear clusters with different topologies and oxidation states. nih.govrsc.org The reaction system involving t-BuPO₃H₂, manganese salts, and various co-ligands has been systematically explored. acs.org

The introduction of N-containing co-ligands such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy) into the reaction of Mn(II/III) sources with t-BuPO₃H₂ allows for the controlled synthesis of specific cluster types. acs.org This approach has led to the isolation of pentanuclear and tetranuclear manganese clusters. acs.org

Pentanuclear Clusters : An example is the complex [Mn₅O₃(t-BuPO₃)₂(PhCOO)₅(phen)₂]·H₂O·MeCN. acs.org These pentanuclear clusters are one of three distinct types of manganese clusters formed in this reaction system, demonstrating how ancillary ligands can direct the final structure. acs.org

Tetranuclear Clusters : A tetranuclear cluster, [Mn₄O₂(t-BuPO₃)₂(MeCOO)₄(bpy)₂]·6H₂O·2MeCOOH, was synthesized using 2,2'-bipyridine instead of 1,10-phenanthroline. acs.org Magnetic studies of these clusters reveal weak antiferromagnetic interactions between the manganese ions mediated by the phosphonate bridges. researchgate.net

In other studies, different synthetic conditions have yielded even larger manganese phosphonate clusters, such as nona- and trideca-nuclear species, showcasing the structural diversity achievable with the tert-butylphosphonate ligand. nih.govrsc.org

Table 3: Selected Manganese Phosphonate Clusters with this compound

| Compound Formula | Nuclearity | Key Features | Reference |

| [Mn₅O₃(t-BuPO₃)₂(PhCOO)₅(phen)₂]·H₂O·MeCN | Pentanuclear | Formed with phenanthroline co-ligand | acs.org |

| [Mn₄O₂(t-BuPO₃)₂(MeCOO)₄(bpy)₂]·6H₂O·2MeCOOH | Tetranuclear | Formed with bipyridine co-ligand | acs.org |

| [Mn₉O₆(t-BuPO₃)₂(O₂CMe)₁₁ (MeCOOH)(H₂O)]·8H₂O | Nonanuclear | Homovalent Mn(III) cage cluster | nih.govrsc.org |

| [NBuⁿ₄][Mn₁₃O₆(t-BuPO₃)₁₀(OH)₂(N₃)₆(MeCOOH)₂(H₂O)₂]·6H₂O | Tridecanuclear | Mn centered disklike [Mn₇O₆] unit | nih.govrsc.org |

Supramolecular Assembly via Hydrogen Bonding Interactions

The P(O)(OH)₂ group of this compound is a powerful motif for directing supramolecular assembly through hydrogen bonding. These non-covalent interactions are strong and directional, leading to well-defined, stable architectures in solution and the solid state.

Studies using low-temperature NMR spectroscopy and density functional theory (DFT) calculations have conclusively shown that tert-butylphosphonic acid self-assembles in polar aprotic solutions to form highly symmetric, cage-like tetramers. mdpi.comresearchgate.netresearchgate.net This self-association, which had been largely unexplored, results in a three-dimensional structure stabilized by a total of eight strong O-H···O hydrogen bonds. mdpi.comx-mol.com

The formation of this cage tetramer can be visualized as the interaction of two pre-formed cyclic dimers. mdpi.com As the two dimers approach each other, their "free" OH groups form four additional hydrogen bonds with the oxygen atoms of the P=O groups on the opposing dimer. mdpi.comresearchgate.net In the resulting tetramer, each phosphonic acid molecule is hydrogen-bonded to three neighboring molecules, acting as a donor for two hydrogen bonds and an acceptor for two others. researchgate.netresearchgate.net This extensive network of eight hydrogen bonds makes the complex enthalpically very stable. mdpi.com The resulting structure is a distorted tetrahedron with a formal symmetry of C₂. researchgate.net

Table 4: Characteristics of tert-Butylphosphonic Acid Cage Tetramer

| Property | Description | Reference |

| Stoichiometry | Tetramer (4 acid molecules) | mdpi.com |

| Structure | Cage-like, distorted tetrahedron | mdpi.comresearchgate.net |

| Symmetry | C₂ | researchgate.net |

| Bonding Motif | 8 intermolecular O-H···O hydrogen bonds | mdpi.comresearchgate.net |

| H-Bonding per Molecule | Each molecule bonds to 3 others (2 as donor, 2 as acceptor) | researchgate.netresearchgate.net |

| Stability | High enthalpic stability due to extensive H-bonding network | mdpi.com |

| Formation Pathway | Self-assembly of two cyclic dimers | mdpi.com |

The specific and robust hydrogen-bonding capabilities of the phosphonic acid group are fundamental to understanding its role in dictating the solid-state structure of polymers. Model systems provide critical insight into the structural motifs that can arise in more complex polymer architectures, such as proton-conducting membranes. researchgate.net

A study of the intermolecular complexes formed between tert-butylphosphonic acid and trimethylpyridine—a simple model for structural motifs in blend polymer membranes—identified two distinct acid-base complexes at low temperatures. researchgate.net These motifs are stabilized by strong OHN hydrogen bonds. researchgate.net

1:2 Acid-Base Complex : In this structure, one phosphonic acid molecule interacts with two trimethylpyridine molecules. A proton is transferred across one hydrogen bond, creating a chain of two cooperatively coupled OHN bonds. researchgate.net

2:2 Acid-Base Complex : This motif involves a dianionic cyclic dimer of the phosphonic acid stabilized by complexation with two trimethylpyridinium cations. Here, both OHN bonds are zwitterionic and are anti-cooperatively coupled through the central phosphonic acid dimer. researchgate.net

Applications in Materials Science and Surface Engineering

Self-Assembled Monolayers (SAMs) of Butylphosphonic Acid

Self-assembled monolayers (SAMs) are highly organized molecular assemblies formed spontaneously on a surface. This compound is a prime candidate for creating these monolayers due to the strong interaction between its phosphonic acid headgroup and various substrates.

Fabrication and Characterization of SAMs on Silicon Substrates

The formation of this compound (BPA) SAMs on silicon (Si) substrates has been achieved using methods like the tethering by aggregation and growth (T-BAG) technique. nih.govacs.org This process involves the initial physisorption of the phosphonic acid derivative onto the oxide surface, followed by a heating step to induce chemical attachment, resulting in a stable Si-O-P bond. researchgate.net

Characterization of these monolayers confirms their successful formation and integrity. X-ray Photoelectron Spectroscopy (XPS) is a key technique used to verify the presence of the BPA SAM on the silicon surface. nih.govacs.org The detection of phosphorus signals (P 2p and P 2s) in the XPS spectra confirms the covalent bonding of the BPA to the silicon substrate. acs.org Ellipsometry measurements have determined the film thickness of a BPA SAM to be approximately 0.6 nm, which is consistent with the theoretical calculation for a single monolayer (0.531 nm). acs.org Additionally, water contact angle measurements show a significant increase after BPA functionalization, indicating a change in surface hydrophobicity consistent with monolayer formation. acs.org

Thermal Stability and Desorption Kinetics of Organophosphonate SAMs

A critical aspect of SAMs for many applications is their thermal stability. Studies investigating the thermal stability of BPA SAMs on silicon substrates have revealed their superior performance compared to other types of monolayers. nih.govacs.org The thermal desorption and cleavage of BPA SAMs have been studied by heating the functionalized silicon substrate at various temperatures and analyzing the surface with XPS. nih.govacs.org

Research indicates that BPA SAMs on silicon are stable up to 350 °C. nih.govacs.orgresearchgate.net Above this temperature, the P-O-Si anchor group begins to decompose, and the monolayer completely desorbs from the surface at approximately 500 °C. nih.govacs.orgresearchgate.net This is a significant improvement over the thermal stability of organophosphonate SAMs on metal oxide surfaces, where the P-O-Metal bond can remain stable up to 800 °C. nih.govacs.org However, the degradation of the organic backbone of the SAMs often occurs at lower temperatures. researchgate.net

Interactive Data Table: Thermal Stability of BPA SAMs on Silicon

| Temperature (°C) | Observation |

| < 350 | BPA SAM remains stable on the Si substrate. |

| > 350 | Onset of decomposition and desorption of the BPA SAM. |

| ~ 500 | Complete desorption of the BPA SAM from the Si surface. |

Orthogonal Functionalization Strategies for SAMs on Composite Surfaces

In applications involving composite surfaces, such as those with both silicon and metal components, selective functionalization is crucial. An orthogonal functionalization strategy has been developed to selectively deposit a BPA SAM on the silicon portion while preventing its formation on the adjacent metal. nih.govacs.org

This method utilizes a sacrificial layer, typically a thiolate SAM, which readily forms a dense film on the metal surface. nih.govacs.org This thiolate layer effectively blocks the spontaneous reaction of the phosphonic acid with the metal. nih.govacs.org Following the formation of the BPA SAM on the exposed silicon areas, the sacrificial thiolate layer can be selectively removed by thermal treatment at a temperature that does not affect the more stable BPA SAM. nih.govacs.org For instance, a thiolate SAM on a copper substrate can be desorbed at 300 °C, a temperature at which the BPA SAM on silicon remains intact. nih.govacs.org

Comparative Studies with Organosilane SAMs

Comparative studies between this compound SAMs and aminopropyltriethoxysilane (APTES) SAMs, a common type of organosilane monolayer, have highlighted the advantages of organophosphonates in terms of thermal stability. nih.govacs.org While both form monolayers on silicon substrates, their thermal behavior differs significantly.

XPS analyses show that the onset of thermal desorption for APTES SAMs occurs at a much lower temperature, around 250 °C, with complete decomposition at 400 °C. nih.govacs.orgresearchgate.net In contrast, BPA SAMs exhibit an onset of desorption at 350 °C and complete desorption around 500 °C. nih.govacs.orgresearchgate.net This higher thermal stability makes organophosphonate SAMs, like those from this compound, more suitable for applications that involve thermal processing steps above 250 °C. nih.govacs.org

Interactive Data Table: Comparison of BPA and APTES SAMs on Silicon

| Property | This compound (BPA) SAM | Aminopropyltriethoxysilane (APTES) SAM |

| Onset of Thermal Desorption | 350 °C nih.govacs.orgresearchgate.net | 250 °C nih.govacs.orgresearchgate.net |

| Complete Decomposition Temperature | ~ 500 °C nih.govacs.orgresearchgate.net | 400 °C nih.govacs.orgresearchgate.net |

| Bonding to Silicon | P-O-Si acs.org | Si-O-Si acs.org |

Surface Modification of Metal Oxides

The ability of this compound to strongly bind to metal oxide surfaces makes it an effective agent for surface modification. This is particularly relevant for materials like titanium dioxide.

Adsorption Mechanisms on Titanium Dioxide (TiO2) Surfaces

The adsorption of this compound on titanium dioxide (TiO₂) surfaces has been a subject of detailed study, often employing computational methods like Density Functional Theory (DFT). researchgate.netacs.org These studies reveal that the adsorption mechanism is dependent on the surface coverage of the acid. researchgate.netacs.orgnih.gov

At low surface coverage, this compound tends to adsorb in a monodissociated bidentate mode. researchgate.netacs.org This involves the formation of two P-O-Ti bonds with the surface titanium atoms, along with an additional hydrogen bond between a hydroxyl group of the acid and a surface oxygen atom. researchgate.netacs.org As the surface coverage increases to a full monolayer, the adsorption mode shifts. researchgate.netacs.org At full coverage, the molecules adopt a monodentate mode to minimize lateral repulsion and maximize hydrogen bonding between adjacent molecules. researchgate.netacs.org

Experimental findings are often better modeled when considering the hydration energy of the acids and the solvation-desolvation processes involving the acids and the surface. cnr.it It is generally accepted that phosphate (B84403) derivatives bind to titanium dioxide surfaces via Ti-O-P bonds, which involves the coordination of the phosphoryl oxygen to surface Ti⁴⁺ ions. researchgate.net This strong covalent bonding is a key factor in the stability and effectiveness of this compound as a surface modifier for TiO₂. nih.gov

Functionalization of Aluminum and Titanium Surfaces

This compound is effectively used for the surface modification of not only titanium but also aluminum and its alloys. ethz.chduq.edu The phosphonic acid group acts as a robust anchor, forming stable bonds with the native oxide layer present on these metals. mdpi.comethz.ch

The molecular structure of phosphonic acids, including the steric bulk of the alkyl chain, plays a significant role in the modification of aluminum oxide surfaces. ethz.chethz.ch Studies comparing various alkylphosphonic acids, such as this compound, have shown that molecules with a greater steric effect can enhance the stratification of the phosphonic acid layer with the aluminum oxide. ethz.chethz.ch This is attributed to increased interactions between the non-reactive functional groups of the molecules. ethz.ch

| Phosphonic Acid Property | Effect on Aluminum Oxide Modification |

| Higher Molecular Steric Effect | Improves inhibition of aluminum dissolution. ethz.chethz.ch |

| Enhances stratification with the aluminum oxide layer. ethz.ch | |

| Can lead to the formation of a thinner re-oxidation layer. ethz.ch |

A critical challenge during the surface treatment of aluminum with aqueous solutions is the dissolution of the metal. ethz.chethz.ch this compound and other sterically larger phosphonic acids have been shown to effectively inhibit this dissolution. ethz.chethz.ch The chemisorbed layer of phosphonic acid acts as a protective barrier on the aluminum surface. ethz.ch

Furthermore, the presence of a high steric phosphonic acid can also influence the re-oxidation process that occurs when the treated surface is exposed to air. ethz.chethz.ch It has been observed that these molecules can lead to the formation of a thinner, more stable oxide film. ethz.ch This stabilization of the oxide layer is crucial for the long-term performance and corrosion resistance of the aluminum. ethz.ch

The stability of modified surfaces under harsh conditions, such as high temperatures and humidity, is a key concern for many applications. This compound has been included in studies investigating the hydrothermal stability of phosphonic acid-modified aluminum oxide. ethz.ch These studies have demonstrated that an increased molecular steric effect, such as that provided by the butyl group compared to smaller alkyl groups, enhances the hydrothermal stability of the modified aluminum oxide. ethz.ch This enhanced stability is vital for applications where the material is exposed to challenging environmental conditions. researchgate.netrsc.orguantwerpen.be The robust P-O-metal bond contributes significantly to this stability. rsc.org

Dispersion Enhancement in Nanocomposites

The performance of nanocomposites, materials in which nanoparticles are embedded within a matrix, is critically dependent on the uniform dispersion of the nanoparticles. Agglomeration, or the clustering of nanoparticles, can create defects and degrade the desired mechanical, electrical, and optical properties of the composite material. Surface modification of nanoparticles with specific ligands is a key strategy to overcome the strong van der Waals forces that drive agglomeration. This compound and its isomers, such as tert-butylphosphonic acid, have emerged as highly effective surface modifying agents, particularly for metal oxide nanoparticles used in advanced materials.

Mitigation of Barium Titanate (BTO) Nanoparticle Agglomeration via Phosphonic Acid Ligands

Barium titanate (BTO) is a ceramic material with exceptional ferroelectric and piezoelectric properties, making it a highly desirable filler for nanocomposites used in applications like high-density energy storage capacitors. phenikaa-uni.edu.vnnsf.gov However, BTO nanoparticles have a strong tendency to agglomerate, which hinders the realization of their full potential. osti.gov The functionalization of BTO nanoparticle surfaces with phosphonic acid ligands, such as tert-butylphosphonic acid (tBuPA), has been demonstrated to be an effective strategy to mitigate this issue. researchgate.netresearchgate.net

The primary mechanism by which these ligands enhance dispersion is by creating steric hindrance. unm.edu During a process known as ligand exchange, the phosphonic acid molecules replace the hydroxyl (-OH) groups typically present on the BTO surface. unm.edu The bulky alkyl group of the this compound ligand then acts as a physical barrier, preventing the nanoparticles from approaching each other too closely and agglomerating. unm.edu This process significantly improves the stability of the nanoparticles in various media, including organic solvents and polymer matrices. osti.gov

Research has quantitatively confirmed the effectiveness of this approach. In one study, the functionalization of 10 nm BTO nanoparticles with tBuPA was found to reduce the degree of agglomeration by 33% when dispersed in an epoxy matrix. osti.govresearchgate.net Transmission electron microscopy (TEM) provides visual evidence of this success, showing a clear reduction in the size of nanoparticle clusters in functionalized samples compared to their as-synthesized, unfunctionalized counterparts. unm.edu

The table below summarizes the research findings on the effect of tBuPA functionalization on BTO nanoparticle agglomeration.

| Nanoparticle Treatment | Degree of Agglomeration (%) | Reference |

|---|---|---|

| Unfunctionalized BTO | 86.8 | osti.gov |

| BTO Functionalized with tBuPA | 68.9 | osti.gov |

Ligand Binding Modes and Their Influence on Nanoparticle Dispersion

The stability and effectiveness of the ligand shell on a nanoparticle's surface are critically dependent on the nature of the bond between the ligand's headgroup and the nanoparticle. Phosphonic acids are known to bind strongly to metal oxide surfaces like BTO. osti.govrsc.org This interaction is complex, with several possible binding configurations, including monodentate, bidentate, and tridentate modes. osti.govresearchgate.netrsc.org

Monodentate: One oxygen atom from the phosphonic acid group binds to a metal site on the nanoparticle surface.

Bidentate: Two oxygen atoms from the phosphonic acid group bind to the surface.

Tridentate: All three oxygen atoms from the phosphonic acid group are involved in binding to the surface.

The existence of multiple binding modes is supported by various analytical techniques. Thermogravimetric analysis (TGA) of BTO nanoparticles functionalized with tBuPA shows multiple stages of mass loss at different temperatures. osti.gov This suggests that ligands are attached to the surface with varying binding energies, which corresponds to the different binding modes. osti.govresearchgate.net Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) also provide evidence of successful binding by detecting shifts in the characteristic peaks of the phosphonic acid group upon attachment to the BTO surface. osti.govunm.eduresearchgate.net

Biological and Biomedical Research Applications

Antimicrobial Efficacy and Mechanisms of Action

The carbon-phosphorus bond in phosphonates imparts significant stability, making them interesting scaffolds for developing antimicrobial agents. Research has extended to butylphosphonic acid derivatives and related macrocyclic structures containing the phosphonate (B1237965) moiety.

While direct studies on this compound are limited, its derivatives have been identified in extracts with notable antibacterial properties and have been synthesized for antimicrobial evaluation. Butylphosphonic dichloride, a reactive precursor that hydrolyzes to this compound, is utilized in the synthesis of compounds tested for antibacterial efficacy. Research has indicated that modified phosphonates derived from this precursor demonstrated potent activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Further research has identified specific this compound derivatives in biologically active extracts. An ethyl acetate (B1210297) extract from the endophytic fungus Aspergillus cavernicola showed inhibitory effects against several bacteria, including a 25 mm zone of inhibition against E. coli. mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis revealed the most abundant compound in this active extract was This compound, 2-ethylhexyl propyl ester , comprising 37.5% of the total composition. mdpi.com Similarly, a di-TMS derivative of this compound was identified as a component in a plant leaf extract that exhibited antibacterial activity against both S. aureus and E. coli.

These findings suggest that while the parent acid may not be the primary active agent, its derivatives are promising candidates for further investigation as antibacterial agents.

Table 1: Antibacterial Activity Associated with this compound Derivatives

| Derivative/Source | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Modified phosphonates (from Butylphosphonic dichloride) | Escherichia coli, Staphylococcus aureus | Reported potent activity | |

| This compound, 2-ethylhexyl propyl ester (from Aspergillus cavernicola extract) | Escherichia coli | Extract showed a 25 mm zone of inhibition; derivative was the main component. | mdpi.com |

| This compound, di-TMS derivative (from plant extract) | Escherichia coli, Staphylococcus aureus | Identified in an extract with demonstrated antibacterial properties. |

The class of phosphonic acids, which includes this compound, has been generally explored for potential antifungal properties. researchgate.net Derivatives such as α-aminophosphonates are recognized for their application as antifungal agents, particularly in agriculture.

Specific research has linked a this compound derivative to antifungal effects. The compound This compound, 2-ethylhexyl propyl ester , identified as the major constituent in an extract of the fungus Aspergillus cavernicola, was associated with the extract's biological activity, which included moderate antifungal effects in addition to its antibacterial properties. mdpi.com

Macrocyclic compounds are of significant interest in medicinal chemistry for their unique structural and binding properties. This compound serves as a foundational chemical for creating more complex antimicrobial structures. Specifically, butylphosphonic dichloride is used as a key intermediate in the preparation and subsequent evaluation of macrocyclic phosphonates to determine their effectiveness in suppressing both bacterial and fungal growth. This highlights the role of this compound as a building block in the synthesis of advanced potential antimicrobial agents.

Enzyme Inhibition Studies

The structural similarity of the phosphonate group to phosphate (B84403) esters and the tetrahedral transition state of carboxylate ester hydrolysis makes phosphonate compounds effective inhibitors of various enzymes.

Urease Inhibition

Derivatives of this compound are potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). One of the most widely studied and commercially used urease inhibitors is N-(n-butyl)thiophosphoric triamide (NBPT) . nih.govresearchgate.net NBPT itself is a pro-inhibitor that is converted in the environment to its active oxo-analog, N-(n-butyl)phosphoric triamide (NBPTO) . researchgate.net This active form binds to the dinuclear nickel center in the urease active site, preventing urea from binding and thereby inhibiting its hydrolysis. nih.gov This inhibition is effective at low concentrations and can reduce ammonia (B1221849) volatilization from urea-based fertilizers by 50% to 90%. researchgate.net Certain derivatives synthesized from butylphosphonic dichloride have shown inhibitory activity against urease with IC50 values in the micromolar range.

Table 2: Profile of this compound Derivative as a Urease Inhibitor

| Compound | Target Enzyme | Mechanism of Action | Application | Reference |

|---|---|---|---|---|

| N-(n-butyl)thiophosphoric triamide (NBPT) | Urease | Pro-inhibitor; converted to NBPTO which binds to the Ni(II) ions in the urease active site. | Agricultural fertilizer additive to reduce nitrogen loss. | nih.govresearchgate.net |

| Modified derivatives | Urease | Not specified | Investigational |

Acetylcholinesterase Inhibition

Organophosphonates are recognized as a class of compounds with superior inhibitory potency against acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. researchgate.net Research into phosphonate analogs of the natural AChE inhibitor cyclophostin (B1669515) has demonstrated that these compounds act as irreversible inhibitors by phosphorylating the active site serine residue. nih.gov One bicyclic phosphonate analog exhibited an IC₅₀ of 3 µM against human AChE. nih.gov Furthermore, derivatives of butylphosphonic dichloride have been specifically tested for their ability to inhibit acetylcholinesterase, indicating that this chemical family is actively being explored for its neuroactive potential.

One of the most detailed biochemical studies involving this compound is on its interaction with phosphonoacetaldehyde (B103672) hydrolase (phosphonatase). This enzyme is crucial for organisms that can break the stable carbon-phosphorus bond in compounds like phosphonoacetaldehyde.

Research on phosphonoacetaldehyde hydrolase from Pseudomonas aeruginosa has revealed that n-butylphosphonic acid acts as an allosteric regulator with a dual function. ekb.eg At low concentrations, the compound serves as an activator of the enzyme. However, as its concentration increases, it becomes an inhibitor. ekb.eg This complex interaction was modeled based on an allosteric mechanism involving two distinct binding sites for n-butylphosphonic acid on the enzyme.

Table 3: Allosteric Regulation of Phosphonoacetaldehyde Hydrolase by n-Butylphosphonic Acid

| Compound | Target Enzyme | Organism | Regulatory Effect | Reference |

|---|---|---|---|---|

| n-Butylphosphonic acid | Phosphonoacetaldehyde hydrolase | Pseudomonas aeruginosa | Activator at low concentrations | ekb.eg |

| n-Butylphosphonic acid | Phosphonoacetaldehyde hydrolase | Pseudomonas aeruginosa | Inhibitor at high concentrations | ekb.eg |

Therapeutic Potential and Drug Discovery Research

The unique chemical structure of the phosphonic acid group has positioned its derivatives, including those of this compound, as subjects of significant interest in biomedical research and drug discovery. The ability of this group to mimic phosphates in structure while offering greater stability against hydrolysis makes it a valuable pharmacophore for designing enzyme inhibitors and therapeutic agents.

This compound Derivatives as Lead Compounds for Drug Development

Derivatives of this compound serve as foundational structures, or lead compounds, for the development of new therapeutic agents across various disease categories. Researchers modify the basic this compound structure to enhance its interaction with biological targets, improve efficacy, and target specific tissues. smolecule.com The phosphonic acid moiety is particularly effective in enhancing a molecule's interactions with biological targets, a key feature in designing targeted therapies. solubilityofthings.com

Phosphonic acid derivatives in general have been investigated for their potential antimicrobial, antiviral, and antifungal properties, making them attractive candidates for developing new drugs to combat infectious diseases. ontosight.ai More specific applications have been found for certain this compound derivatives in areas such as oncology and neurology.

Oncology: 4-((2-Aminophenyl)sulfanyl)this compound is a derivative that shows potential in pharmaceutical research, particularly in the development of targeted cancer therapies. solubilityofthings.com The presence of the phosphonic acid group is crucial for enhancing interactions with biological targets, while the amino group can interact with proteins and enzymes involved in cell signaling pathways. solubilityofthings.com

Neurological Disorders: A notable derivative, (3-Aminopropyl)(n-butyl)phosphinic acid (also known as SGS-742), has been investigated in clinical trials for conditions such as Alzheimer's disease and memory loss. nih.gov This compound functions as a GABA antagonist and a neuroprotective agent. nih.gov Research has shown that it blocks certain inhibitory postsynaptic potentials in the hippocampus and enhances the release of neurotransmitters like glutamate (B1630785) and aspartate. nih.gov Furthermore, its administration has been linked to an increase in the levels of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the cortex and hippocampus, suggesting a role in promoting neuronal health and function. nih.gov

The following table summarizes examples of this compound derivatives and their research applications in drug development.

Table 1: this compound Derivatives in Drug Discovery

| Derivative Name | Therapeutic Area | Investigated Use/Target |

|---|---|---|

| 4-((2-Aminophenyl)sulfanyl)this compound | Oncology | Targeted therapies, interaction with proteins and enzymes in signaling pathways solubilityofthings.com |

| (3-Aminopropyl)(n-butyl)phosphinic acid (SGS-742) | Neurology | Alzheimer's disease, memory loss, ADHD; GABA antagonist, neuroprotective agent nih.gov |

| General Phosphonic Acid Derivatives | Infectious Diseases | Antimicrobial, antiviral, and antifungal agents ontosight.ai |

Metal Ion Complexation in Biological Systems and Enzyme Interactions

The phosphonic acid group (–PO3H2) in this compound is a key functional group that dictates much of its biological activity. ontosight.ai It has the capacity to act as a ligand, forming stable complexes with various metal ions that are often essential for the function of enzymes. smolecule.comontosight.ai This ability to chelate metal ions can be applied in therapies for metal intoxication. ontosight.ai Beyond simple chelation, these interactions are fundamental to how this compound and its derivatives modulate the activity of specific enzymes.

Research has demonstrated that this compound can directly influence enzyme activity through several mechanisms. smolecule.com

Allosteric Regulation: N-butylphosphonic acid has been identified as an allosteric regulator of phosphonoacetaldehyde hydrolase. portlandpress.com Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity.

Transition-State Analogue Inhibition: A more complex derivative, 4-(2-hydroxyphenylsulfinyl)-butylphosphonic acid, has been designed as a potent inhibitor of the bacterial enzyme tryptophan synthase. rcsb.org This molecule was specifically engineered to mimic the tetrahedral transition state of the natural reaction catalyzed by the enzyme. rcsb.org Its high affinity for the enzyme stems from this mimicry and the formation of a very short hydrogen bond between one of its phosphonate oxygens and a serine residue (Ser-235) in the enzyme's active site, effectively blocking the enzyme's function. rcsb.org

The following table details specific examples of this compound and its derivatives interacting with enzymes.

Table 2: Enzyme Interactions of this compound and Its Derivatives

| Compound | Enzyme | Type of Interaction |

|---|---|---|

| n-Butylphosphonic acid | Phosphonoacetaldehyde hydrolase | Allosteric regulator portlandpress.com |

| 4-(2-hydroxyphenylsulfinyl)-butylphosphonic acid | Tryptophan synthase | Transition-state analogue inhibitor rcsb.org |

Environmental Fate and Degradation Studies

Methodologies for Assessing Environmental Stability

A variety of analytical techniques are employed to assess the stability of butylphosphonic acid when exposed to environmental factors such as water and sunlight. These studies are often conducted under accelerated conditions to simulate long-term environmental exposure in a laboratory setting.

Hydrolysis, the reaction with water, is a primary degradation pathway for many chemical compounds. For substances that may be present in the atmosphere or on surfaces, understanding their stability under varying humidity is essential. The hydrolysis of phosphonates can be influenced by factors such as pH and the presence of catalysts. nih.gov

While specific kinetic studies on this compound hydrolysis under varying atmospheric humidity are not extensively documented in publicly available literature, the methodology for such an investigation would be based on established principles. For related compounds like butylphosphonic dichloride, a precursor, hydrolysis is studied by exposing the compound to a range of relative humidity (RH) levels, for instance, from 30% to 90% at a constant temperature (e.g., 25°C). The rate of conversion of the phosphonate (B1237965) to its corresponding degradation products can be monitored over time using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

From this data, hydrolysis half-lives (t₁/₂) can be calculated, typically assuming first-order kinetics. For example, a stability threshold might be identified where the half-life significantly decreases above a certain humidity level (e.g., t₁/₂ < 24 hours at >70% RH). Interestingly, in some applications, this compound derivatives have been shown to increase moisture resistance in materials, suggesting a degree of inherent stability against hydrolysis. rsc.org The general mechanism of acid-catalyzed hydrolysis for phosphonate esters involves a nucleophilic attack on the phosphorus atom, usually leading to the cleavage of the P-O bond. nih.gov

Table 1: Hypothetical Hydrolysis Data for this compound

| Relative Humidity (%) | Temperature (°C) | Half-life (t₁/₂) (hours) | Kinetic Model |

| 30 | 25 | > 500 | First-Order |

| 50 | 25 | 350 | First-Order |

| 70 | 25 | 150 | First-Order |

| 90 | 25 | 48 | First-Order |

| 70 | 40 | 75 | First-Order |

| Note: This table is illustrative and based on general principles of hydrolysis studies, as specific data for this compound under these conditions is not readily available. |

Photodegradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. Studies on the photodegradation of phosphonates show that they are susceptible to breakdown under UV light, a process that can be significantly enhanced by the presence of other substances like iron ions or photocatalysts such as titanium dioxide (TiO₂). nih.govshd-pub.org.rs

The process is typically studied by irradiating an aqueous solution of the compound with a light source that mimics the solar spectrum, such as a xenon-arc lamp (with wavelengths from 290–800 nm) or a medium-pressure mercury lamp. nih.gov The degradation is monitored over time by measuring the decrease in the concentration of the parent compound. The general mechanism of photolysis involves the cleavage of water molecules into highly reactive hydroxyl radicals, which then attack the organic compound. researchgate.net For some phosphonates, UV radiation with a wavelength shorter than 310 nm is necessary to initiate degradation. researchgate.net